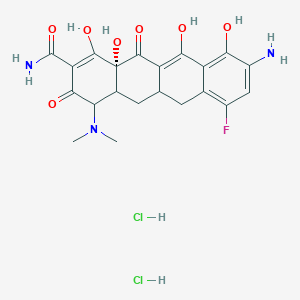![molecular formula C16H15ClN2O4 B14798396 4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)
4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide is an organic compound with the molecular formula C16H15ClN2O4 It is a derivative of benzohydrazide, characterized by the presence of a chloro group and a methoxyphenoxyacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2-methoxyphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 4-chloro-N’-[(2-methoxybenzylidene)benzohydrazide
- 4-chloro-N’-(2-chloroacetyl)benzohydrazide
- 4-chloro-N’-[(E)-(4-methoxyphenyl)methylene]benzohydrazide
Comparison: Compared to these similar compounds, 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide is unique due to the presence of the methoxyphenoxyacetyl group. This structural feature may confer distinct chemical properties and biological activities, making it suitable for specific applications that other compounds may not fulfill.
Propiedades
Fórmula molecular |
C16H15ClN2O4 |
|---|---|
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
4-chloro-N'-[2-(2-methoxyphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-4-2-3-5-14(13)23-10-15(20)18-19-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
DIVCFWSYGVDSOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)


![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)

![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)





